1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene
Overview
Description
1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene is an organic compound with the molecular formula C19H23BrO2. It is characterized by the presence of a benzyloxy group and a bromohexyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the Bromohexyl Group: The bromohexyl group can be introduced through a nucleophilic substitution reaction, where a hexyl group is brominated using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as alkylated or arylated derivatives.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include dehalogenated compounds or modified benzyloxy derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The benzyloxy and bromohexyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-((6-chlorohexyl)oxy)benzene
- 1-(Benzyloxy)-4-((6-iodohexyl)oxy)benzene
- 1-(Benzyloxy)-4-((6-fluorohexyl)oxy)benzene
Uniqueness
1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene is unique due to the presence of the bromohexyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable for certain synthetic applications.
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO2/c20-14-6-1-2-7-15-21-18-10-12-19(13-11-18)22-16-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZRNYANSRAAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541214 | |
Record name | 1-(Benzyloxy)-4-[(6-bromohexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56219-56-8 | |
Record name | 1-(Benzyloxy)-4-[(6-bromohexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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